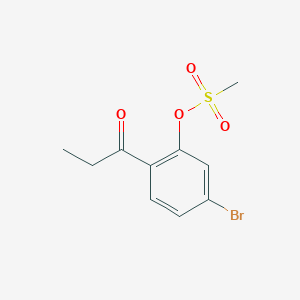

5-Bromo-2-propionylphenyl methanesulfonate

Description

Contextualization within Contemporary Synthetic Chemistry Methodologies

5-Bromo-2-propionylphenyl methanesulfonate (B1217627) is situated at the confluence of several key areas in contemporary synthetic chemistry. The structure contains two distinct leaving groups suitable for transition-metal-catalyzed cross-coupling reactions: a bromide and a methanesulfonate. Aryl methanesulfonates have gained prominence as highly effective alternatives to traditional aryl halides and triflates in a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Stille, and Hiyama couplings. mit.edursc.org Their utility stems from their straightforward preparation from widely available phenols and their distinct reactivity profile. organic-chemistry.org

The presence of both a bromo and a mesylate group on the same aromatic scaffold is particularly noteworthy. This "differentiated" substitution pattern opens the door for selective, sequential functionalization. nih.govescholarship.org The carbon-bromine bond and the carbon-oxygen bond of the mesylate exhibit different reactivities toward oxidative addition with palladium catalysts, a key step in cross-coupling cycles. nih.govresearchgate.net This difference can be exploited by carefully selecting catalysts, ligands, and reaction conditions to achieve site-selective reactions, allowing for the stepwise and controlled introduction of different substituents onto the aromatic ring. nih.govacs.org This strategic approach is highly sought after as it minimizes the need for cumbersome protection-deprotection sequences and allows for the rapid generation of molecular diversity from a single, advanced intermediate. escholarship.orgresearchgate.net

Strategic Importance as a Key Synthetic Intermediate for Complex Molecules

The strategic value of 5-Bromo-2-propionylphenyl methanesulfonate lies in its capacity to serve as a versatile linchpin for assembling more complex molecular architectures. Each functional group offers a distinct handle for chemical manipulation.

Potential Synthetic Transformations:

Sequential Cross-Coupling: As discussed, the bromide and mesylate groups can be addressed sequentially. Typically, the C-Br bond is more reactive than the C-OMs bond in standard palladium-catalyzed cross-coupling reactions, allowing for an initial reaction at the bromine site, followed by a second coupling at the mesylate position under different, often more forcing, conditions. nih.govresearchgate.net This enables the programmed synthesis of unsymmetrical di-substituted benzene (B151609) derivatives.

Ketone Group Manipulation: The 2-propionyl group (an ethyl ketone) provides another site for synthetic elaboration. It can undergo a wide range of classical ketone reactions, such as:

Reduction to a secondary alcohol, introducing a new stereocenter.

Reductive amination to form chiral or achiral amines.

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Alpha-functionalization (e.g., bromination, alkylation) to build complexity on the side chain. beilstein-journals.org

Cyclization Reactions: The ortho-relationship between the propionyl group and the mesylate allows for potential intramolecular cyclization pathways to form heterocyclic structures, such as benzofurans, after the ketone is appropriately modified.

This multi-faceted reactivity makes the compound a valuable precursor for synthesizing a variety of molecular frameworks. For instance, substituted biaryl structures, which are common motifs in many pharmaceutical agents and organic materials, can be readily accessed via sequential Suzuki or Stille couplings. mit.eduresearchgate.net The ketone functionality further allows for the incorporation of the molecule into larger systems or the introduction of solubilizing or pharmacologically relevant groups.

Historical Development and Evolution of Related Synthetic Pathways

The synthetic utility of this compound is built upon a rich history of fundamental discoveries in organic chemistry.

The introduction of the propionyl group onto a phenolic precursor is typically achieved through the Friedel-Crafts acylation reaction , a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877. wikipedia.orgrsc.org This reaction, which involves the electrophilic substitution of an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, has been refined over 140 years to become a robust method for forming carbon-carbon bonds and synthesizing aromatic ketones. nih.govresearchgate.netlibretexts.org

The preparation of the aryl bromide moiety relies on electrophilic aromatic bromination , another classic transformation. Methods using molecular bromine or N-bromosuccinimide (NBS) are common for introducing bromine atoms onto activated aromatic rings like phenols. researchgate.netresearchgate.net

The concept of using sulfonate esters as leaving groups in cross-coupling reactions is a more modern development. While aryl halides have been the workhorses of palladium-catalyzed coupling for decades, the 21st century has seen a surge in the use of alternative electrophiles. Aryl tosylates and, more recently, aryl mesylates have been shown to be viable coupling partners. mit.edursc.org This expansion of scope is highly significant because phenols are ubiquitous and inexpensive starting materials, making the conversion of a phenol's hydroxyl group into a reactive mesylate an attractive and economical synthetic strategy. organic-chemistry.org The development of specialized phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos), has been critical in enabling efficient coupling reactions with these less reactive sulfonate electrophiles. mit.eduorganic-chemistry.org

The strategic combination of these well-established and modern synthetic methods culminates in the design of highly functionalized intermediates like this compound, which embodies the evolution of synthetic chemistry toward greater efficiency, selectivity, and molecular complexity. escholarship.org

Structure

3D Structure

Propriétés

IUPAC Name |

(5-bromo-2-propanoylphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYZMSGPZHZGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448575 | |

| Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215815-08-0 | |

| Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Propionylphenyl Methanesulfonate

Precursor Synthesis and Substrate Engineering

The synthesis of the target molecule logically begins with the formation of a key intermediate, 2-hydroxy-5-bromopropiophenone. This precursor can be synthesized through the acylation of 4-bromophenol. Two primary methods for this transformation are the direct Friedel-Crafts acylation and the Fries rearrangement of an intermediate ester.

One potential precursor, 2-hydroxy-4-n-butoxy-5-bromopropiophenone, has been synthesized via the bromination of 2-hydroxy-4-n-butoxypropiophenone (HBP). asianpubs.orgsphinxsai.com The HBP itself is prepared from respropiophenone, n-butyl bromide, and anhydrous potassium carbonate in acetone. sphinxsai.com This highlights a general strategy involving the modification of a pre-existing acylphenol.

For the direct synthesis of the core structure, the Fries rearrangement of 4-bromophenyl propionate (B1217596) presents a viable and often preferred route over direct Friedel-Crafts acylation of 4-bromophenol, which can sometimes lead to lower yields due to the deactivating nature of the bromine substituent and potential for O-acylation. wikipedia.org

Elucidation of Methanesulfonic Acid 2-acetyl-5-bromophenyl Ester Derivations

While the primary focus is on the 2-propionyl derivative, the synthesis of related structures, such as those derived from a 2-acetyl-5-bromophenyl moiety, provides insight into the chemical feasibility. For instance, complex heterocyclic compounds like 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates have been synthesized. researchgate.net This synthesis begins with 5-bromo-N'-(1-arylethylidene)-2-hydroxybenzohydrazide, which is then cyclized with acetic anhydride (B1165640). researchgate.net This demonstrates that the 2-hydroxy-5-bromoacetophenone scaffold is accessible and can be derivatized, suggesting that the corresponding methanesulfonate (B1217627) ester could be formed under appropriate conditions.

Optimization of Acylation and Sulfonation Reactions

Acylation: The Fries rearrangement is a powerful method for converting phenolic esters to hydroxy aryl ketones. wikipedia.org The reaction is catalyzed by Lewis or Brønsted acids and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para isomers. wikipedia.orgbyjus.com The optimization of this step is crucial for maximizing the yield of the desired 2-hydroxy-5-bromopropiophenone precursor. Key variables include the choice of catalyst, solvent, and temperature.

Sulfonation: The final step in the synthesis is the O-sulfonation of the 2-hydroxy-5-bromopropiophenone intermediate. This is typically achieved by reacting the phenol (B47542) with methanesulfonyl chloride in the presence of a base. The optimization of this step involves selecting a suitable base and solvent to ensure complete reaction and high purity of the final product, 5-Bromo-2-propionylphenyl methanesulfonate.

Reaction Conditions and Catalytic Systems Optimization

The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. Extensive research on analogous systems provides a framework for optimizing the preparation of this compound.

Temperature, Solvent, and Additive Effects on Yield and Selectivity

The regioselectivity of the Fries rearrangement is notably dependent on temperature and solvent polarity. wikipedia.orgbyjus.comorganic-chemistry.org Generally, lower reaction temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. wikipedia.orgbyjus.comprepchem.com This is often attributed to kinetic control favoring the para product at low temperatures and thermodynamic control favoring the more stable ortho-chelated product at higher temperatures. prepchem.com Non-polar solvents also tend to favor the ortho product, whereas polar solvents increase the proportion of the para product. organic-chemistry.orgprepchem.com

The following table illustrates the effect of temperature and solvent on the ortho/para selectivity and yield of the Fries rearrangement for a model substrate, phenyl acetate (B1210297).

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho:para Ratio | Reference |

|---|---|---|---|---|---|

| AlCl₃ | None | 25 | - | 1:9 | prepchem.com |

| AlCl₃ | None | 165 | - | 9:1 | prepchem.com |

| AlCl₃ | Nitrobenzene | 25 | - | 1:4 | prepchem.com |

| AlCl₃ | CS₂ | 25 | - | 1:1 | prepchem.com |

For the final O-sulfonation step, the reaction of a phenol with methanesulfonyl chloride is typically conducted in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) at cool temperatures (e.g., 0 °C to room temperature) to achieve high yields.

Development of Green Chemistry Approaches for Synthesis

Traditional Friedel-Crafts and Fries rearrangement reactions often employ stoichiometric amounts of corrosive and environmentally hazardous catalysts like AlCl₃ and HF. wikipedia.org Modern synthetic chemistry seeks to replace these with more benign and recyclable alternatives.

Methanesulfonic Acid (MSA) has emerged as a promising green catalyst. It is a strong, biodegradable acid that can be used to promote Fries rearrangements with high conversion and selectivity. asianpubs.org For example, the rearrangement of phenyl acetate using MSA at 90°C can achieve 100% conversion with up to 92% selectivity for the para-isomer. asianpubs.org MSA has also been used to catalyze Friedel-Crafts reactions of electron-rich arenes under mild, metal-free conditions. researchgate.netthieme-connect.de Furthermore, methanesulfonic anhydride can promote Friedel-Crafts acylation, producing aryl ketones with minimal metallic or halogenated waste. nih.gov

Ionic Liquids (ILs) offer another green alternative, acting as both solvents and catalysts. researchgate.net Chloroaluminate ionic liquids, for instance, have been used for Fries rearrangements. researchgate.net The use of ILs can lead to enhanced reaction rates and selectivities in Friedel-Crafts acylations. sphinxsai.com However, product separation and catalyst recycling can sometimes be challenging. sphinxsai.com

Solid acid catalysts , such as silica-loaded composite chloride salts under microwave irradiation, have been developed for the Fries rearrangement, improving the green profile of the process by avoiding large amounts of aluminum-containing waste. google.com

The table below summarizes some green catalytic systems used in acylation reactions.

| Reaction Type | Catalyst/System | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Fries Rearrangement | Methanesulfonic Acid (MSA) | Phenyl acetate | Biodegradable, high conversion/selectivity, metal-free. | asianpubs.org |

| Friedel-Crafts Acylation | Methanesulfonic Anhydride | Aryl/Alkyl Carboxylic Acids | Minimal metallic/halogenated waste. | nih.gov |

| Fries Rearrangement | Ionic Liquid ([BMIm]Cl·xAlCl₃) | Phenyl benzoate | Acts as both solvent and catalyst, high selectivity. | sigmaaldrich.com |

| Fries Rearrangement | Silica-loaded composite chloride salt / Microwaves | 4-nonyl phenol ethyl ester | Avoids aluminum waste, rapid. | google.com |

Mechanistic Studies of this compound Formation

The formation of the target compound proceeds through two key mechanistic steps: electrophilic aromatic substitution (Fries rearrangement) and nucleophilic substitution at sulfur (O-sulfonation).

Fries Rearrangement Mechanism: The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways, though a definitive mechanism has not been universally agreed upon. wikipedia.org A widely accepted pathway involves the following steps:

Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the aryl ester. This is the preferred site of coordination as it is more electron-rich than the phenolic oxygen. byjus.com

Acylium Ion Formation: This coordination polarizes the ester C-O bond, leading to a rearrangement where the Lewis acid shifts to the phenolic oxygen. This cleavage generates a free acylium carbocation (R-C=O⁺). wikipedia.orgbyjus.com

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions. wikipedia.org

Deprotonation and Workup: A proton is abstracted from the resulting arenium ion intermediate, restoring aromaticity. Subsequent aqueous workup liberates the final hydroxy aryl ketone product. prepchem.com

O-Sulfonation Mechanism: The formation of the methanesulfonate ester from the 2-hydroxy-5-bromopropiophenone intermediate and methanesulfonyl chloride typically follows a nucleophilic substitution pathway at the sulfur atom. The phenolic oxygen, often deprotonated by a base to form a more nucleophilic phenoxide, attacks the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-O bond, yielding the final this compound product.

Investigation of Reaction Intermediates

The first critical step is the synthesis of 5-Bromo-2-hydroxypropiophenone . This is typically achieved through a Fries rearrangement of a suitable acyl-protected 4-bromophenol, such as 4-bromophenyl propionate. The Fries rearrangement is a well-documented reaction that converts a phenolic ester to a hydroxy aryl ketone with the aid of a Lewis acid catalyst. wikipedia.orgchemistrylearner.com

The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium carbocation intermediate . wikipedia.orgchemistrylearner.com The reaction is initiated by the coordination of a Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This coordination makes the carbonyl carbon more electrophilic, facilitating the cleavage of the ester's acyl-oxygen bond. This cleavage generates a free acylium carbocation and an aluminum phenoxide complex. The highly reactive acylium carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution reaction. wikipedia.org

Reaction Scheme: Fries Rearrangement Intermediates

Step 1: Formation of the Lewis Acid Complex

4-Bromophenyl propionate + AlCl₃ → [Complex]

Step 2: Generation of the Acylium Ion Intermediate

[Complex] → Propionyl Cation (CH₃CH₂CO⁺) + Aluminum phenoxide

Step 3: Electrophilic Aromatic Substitution

Propionyl Cation + Aluminum phenoxide → [Sigma Complex Intermediate]

Step 4: Rearomatization and Hydrolysis

[Sigma Complex Intermediate] → 5-Bromo-2-hydroxypropiophenone

The second step in the synthesis is the methanesulfonylation of the hydroxyl group of 5-Bromo-2-hydroxypropiophenone. This reaction transforms the phenolic hydroxyl group into a methanesulfonate (mesylate) ester. This is typically accomplished by treating the phenol with methanesulfonyl chloride (MsCl) in the presence of a base.

The intermediate in this step is the phenoxide ion . The base (e.g., pyridine or triethylamine) deprotonates the hydroxyl group of 5-Bromo-2-hydroxypropiophenone, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic sulfur atom of methanesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-like mechanism, where the chloride ion is displaced, forming the final product, this compound, and a chloride salt.

Kinetic Studies of the Synthetic Pathway

While specific kinetic studies for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of the constituent reactions—the Fries rearrangement and the sulfonylation of phenols—are well-understood from studies on analogous systems.

Kinetics of the Fries Rearrangement

The Fries rearrangement is known to be sensitive to reaction conditions, which dictate the rate and selectivity of the reaction. The orientation of the acyl group migration (to the ortho or para position relative to the hydroxyl group) is temperature-dependent, indicating a competition between kinetic and thermodynamic control. wikipedia.orglscollege.ac.in

Kinetic Control: At lower temperatures, the reaction favors the formation of the para-substituted product. This pathway has a lower activation energy.

Thermodynamic Control: At higher temperatures, the ortho-substituted product is favored. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically more stable product. wikipedia.org

The polarity of the solvent also influences the product distribution. Non-polar solvents tend to favor the ortho product, while an increase in solvent polarity generally increases the proportion of the para product. wikipedia.org Studies on the rearrangement of phenyl acetate and its derivatives over solid acid catalysts, such as zeolites, have shown that the reaction is often accompanied by a parallel cleavage of the ester C-O bond, leading to the formation of phenol as a byproduct. rsc.org The rate of rearrangement is influenced by the concentration and strength of the acid sites on the catalyst. rsc.org

Interactive Table: Factors Influencing Fries Rearrangement Kinetics

Click to view data on Fries Rearrangement

| Parameter | Effect on Reaction Rate | Effect on Product Selectivity (Ortho vs. Para) | Source |

|---|---|---|---|

| Temperature | Increases rate with temperature | Low temp favors para (kinetic); High temp favors ortho (thermodynamic) | wikipedia.org |

| Catalyst | Rate depends on Lewis acid strength and concentration | Can influence ortho/para ratio | rsc.org |

| Solvent Polarity | Can affect rate | Non-polar favors ortho; Polar favors para | wikipedia.org |

Kinetics of Phenol Sulfonylation

The methanesulfonylation of the 5-Bromo-2-hydroxypropiophenone intermediate is an example of the sulfonylation of a substituted phenol. Kinetic studies on similar reactions, such as the reaction of phenols with sulphuryl chloride or the methylation of phenols with dimethyl sulphate, indicate that these are typically bimolecular reactions, following second-order kinetics. surrey.ac.ukroyalholloway.ac.uk

The rate of reaction is dependent on the concentration of both the phenoxide and the sulfonylating agent. The electronic nature of the substituents on the phenolic ring plays a significant role in the reaction rate.

Electron-donating groups on the phenol increase the nucleophilicity of the phenoxide ion, thereby increasing the reaction rate.

Electron-withdrawing groups decrease the nucleophilicity of the phenoxide, leading to a slower reaction rate. surrey.ac.uk

In the case of 5-Bromo-2-hydroxypropiophenone, the bromine atom and the propionyl group are both electron-withdrawing, which would be expected to decrease the reactivity of the hydroxyl group towards methanesulfonylation compared to unsubstituted phenol. Kinetic analyses of the oxidation of various substituted phenols have utilized the Hammett equation to correlate reaction rates with substituent constants (σ), providing a quantitative measure of these electronic effects. mdpi.com

Interactive Table: Expected Electronic Effects on Sulfonylation Rate

Click to view data on Substituent Effects

| Substituent on Phenol | Electronic Effect | Expected Impact on Sulfonylation Rate | Source |

|---|---|---|---|

| -CH₃ (donating) | Increases electron density on the ring | Increase | surrey.ac.uk |

| -NO₂ (withdrawing) | Decreases electron density on the ring | Decrease | mdpi.com |

| -Br (withdrawing) | Decreases electron density on the ring | Decrease | surrey.ac.uk |

| -C(O)R (withdrawing) | Decreases electron density on the ring | Decrease | mdpi.com |

Reactivity and Transformational Pathways of 5 Bromo 2 Propionylphenyl Methanesulfonate

Investigation of Nucleophilic Substitution and Coupling Reactions

The unique structural arrangement of 5-Bromo-2-propionylphenyl methanesulfonate (B1217627), featuring both a bromo substituent on the aromatic ring and a methanesulfonate leaving group, renders it a versatile substrate for a variety of chemical transformations. These functional groups provide orthogonal handles for sequential or selective reactions, enabling the construction of complex molecular frameworks.

Halogen-Based Reactivity in Aromatic Systems

The bromine atom attached to the phenyl ring is a key site for reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the propionyl and methanesulfonate groups activates the aromatic ring, making it more susceptible to attack by nucleophiles. While direct displacement of the bromide is challenging under classical SNAr conditions, its presence is crucial for transition metal-catalyzed cross-coupling reactions.

Application in Carbon-Carbon and Carbon-Heteroatom Coupling Methodologies

The bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations can be effectively employed to introduce a wide array of substituents at the 5-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and selectivity in these transformations.

For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting 5-Bromo-2-propionylphenyl methanesulfonate with the corresponding boronic acids or esters. This methodology is widely used to construct biaryl scaffolds, which are prevalent in many pharmaceutical agents and organic materials.

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |

| Heck | Alkene, Pd catalyst, Base | Alkenyl-substituted aromatics |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted aromatics |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Aryl amines |

This interactive table summarizes common coupling reactions applicable to the bromo-aromatic moiety.

Derivatization Strategies to Indazole Scaffolds

Indazoles are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. This compound is a valuable precursor for the synthesis of substituted indazoles.

Exploration of Indazole Ring Closure Mechanisms with Hydrazines

The most common approach to constructing the indazole ring from 2-acylphenyl derivatives involves a condensation reaction with hydrazine (B178648) or its derivatives, followed by cyclization. In the case of this compound, the reaction with hydrazine hydrate initially forms a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the formation of the indazole ring. The reaction proceeds via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the aromatic indazole core.

The methanesulfonate group in the starting material can play a dual role. It can be retained in the final product, offering a site for further functionalization, or it can be cleaved under the reaction conditions, depending on the specific reagents and temperatures employed.

Influence of Substituents on Cyclization Efficiency

The efficiency of the indazole ring closure is significantly influenced by the nature of the substituents on both the phenyl ring and the hydrazine derivative. Electron-withdrawing groups on the phenyl ring, such as the bromo and propionyl groups in the parent compound, can facilitate the initial nucleophilic attack by hydrazine.

The choice of the hydrazine derivative (e.g., hydrazine, phenylhydrazine, or other substituted hydrazines) determines the substituent at the N1 or N2 position of the resulting indazole. Steric hindrance from bulky substituents on either reactant can impede the cyclization process, potentially leading to lower yields or the formation of side products.

| Hydrazine Derivative | Resulting Indazole |

| Hydrazine (NH₂NH₂) | NH-indazole (tautomeric mixture) |

| Phenylhydrazine (PhNHNH₂) | N-phenylindazole |

| Methylhydrazine (MeNHNH₂) | N-methylindazole (isomeric mixture) |

This interactive table illustrates the influence of the hydrazine derivative on the final indazole product.

Diversification of Chemical Entities through Further Transformations of Intermediates

The synthetic utility of this compound extends beyond the initial formation of indazole scaffolds. The resulting bromo-substituted indazole intermediates are themselves versatile building blocks for further chemical diversification.

The bromine atom on the indazole ring can be subjected to the same array of cross-coupling reactions described in section 3.1.2, allowing for the introduction of a vast number of functional groups. This late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Furthermore, the propionyl group, or the ethyl group on the indazole ring, can be chemically modified. For example, the carbonyl group can be reduced to a hydroxyl group, which can then be further derivatized. The methylene (B1212753) group adjacent to the carbonyl can also be a site for functionalization. These transformations allow for fine-tuning of the physicochemical properties and biological activity of the final molecules.

Carboxylation Reactions of Organometallic Intermediates (e.g., via n-BuLi/CO₂)

The presence of a bromine atom on the aromatic ring provides a classical handle for the formation of organometallic intermediates, which can then be captured by electrophiles such as carbon dioxide. The conversion of aryl halides to carboxylic acids is a fundamental transformation in organic synthesis.

Detailed research into the carboxylation of aryl bromides has established a reliable two-step protocol involving lithium-halogen exchange followed by quenching with CO₂. mdpi.comresearchgate.net In the case of this compound, the process would be initiated by treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step facilitates a lithium-halogen exchange, replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate.

This intermediate is a potent nucleophile and readily attacks the electrophilic carbon of carbon dioxide. Solid carbon dioxide (dry ice) is a commonly used, inexpensive C1 source for this reaction. mdpi.comnih.gov The addition of the aryllithium species to CO₂ results in the formation of a lithium carboxylate salt. Subsequent acidic workup of the reaction mixture protonates the salt to yield the corresponding benzoic acid derivative. Studies have shown that using milled dry ice can significantly increase the availability of CO₂ in the reaction solution, leading to improved yields compared to methods employing gaseous CO₂. mdpi.comresearchgate.netnih.gov

| Step | Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Lithiation | n-BuLi, Anhydrous THF, -78 °C, N₂ atmosphere | Organolithium Intermediate | Creates a potent aryl anion nucleophile at the site of the former bromo group. |

| 2. Carboxylation | Solid CO₂ (Dry Ice) | Lithium Carboxylate Salt | The aryllithium attacks the electrophilic carbon of CO₂. |

| 3. Workup | Aqueous Acid (e.g., 1 M HCl) | 4-Propionyl-3-(methylsulfonyloxy)benzoic acid | Protonation of the carboxylate salt to yield the final carboxylic acid. |

Development of Novel Heterocyclic Systems from Indazole Derivatives

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry. Indazoles, which are bicyclic aromatic heterocycles, are of particular interest due to their prevalence in pharmacologically active compounds. mdpi.comnih.gov

A direct synthetic pathway for the conversion of this compound into an indazole derivative is not well-documented in a single step in the surveyed scientific literature. The classical construction of the indazole ring system often requires specific arrangements of functional groups that are not present on the starting molecule. For instance, a common and effective strategy involves the cyclization of an ortho-acyl aniline derivative (or a related precursor like an ortho-acyl nitrobenzene) upon treatment with hydrazine or its derivatives.

While this compound possesses the required ortho-acyl (propionyl) group, it lacks the crucial nitrogen-containing substituent (such as an amino or nitro group) on the aromatic ring that is necessary to participate in the cyclization and formation of the pyrazole portion of the indazole ring. Therefore, a multi-step synthetic sequence would be required to first introduce a nitrogen functionality onto the phenyl ring before any indazole-forming cyclization could be attempted. Such a sequence is speculative and has not been specifically reported for this substrate.

Functional Group Interconversions and Modifications of Alkyl and Aromatic Moieties

The compound offers a rich platform for various functional group interconversions beyond the carboxylation of the aryl bromide. The distinct reactivity of the propionyl group and the methanesulfonate ester allows for selective modifications at different points of the molecule.

Modifications of the Aromatic Moiety: The aryl bromide can participate in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Examples include the Suzuki coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes.

Modifications of the Alkyl (Propionyl) Moiety: The ketone of the propionyl group is susceptible to nucleophilic attack and can be readily transformed.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: A Baeyer-Villiger oxidation could convert the ketone into an ester.

Carbon-Carbon Bond Formation: The α-protons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then participate in reactions such as aldol (B89426) condensations or alkylations.

Modifications of the Methanesulfonate Moiety: The methanesulfonate (mesylate) group is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution, although such reactions on aryl sulfonates typically require forcing conditions or activation by strongly electron-withdrawing groups. In principle, it could be displaced by various nucleophiles such as amines, alkoxides, or halides under appropriate conditions.

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne |

| Propionyl (Ketone) | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Propionyl (Ketone) | Wittig Reaction | Ph₃P=CHR | Alkene |

| Methanesulfonate | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | Ether, Amine, etc. |

Stereochemical Considerations in the Synthesis and Subsequent Transformations of 5 Bromo 2 Propionylphenyl Methanesulfonate Derivatives

Enantioselective and Diastereoselective Synthetic Routes to Chiral Analogs

The creation of a chiral center at the carbon alpha to the carbonyl group in 5-Bromo-2-propionylphenyl methanesulfonate (B1217627) derivatives requires precise stereochemical control. Enantioselective and diastereoselective syntheses are the most direct methods to produce optically active compounds, avoiding the need for resolving racemic mixtures.

Asymmetric Catalysis: One of the most powerful strategies is the use of catalytic asymmetric reactions. For aryl ketones, several methods are applicable:

Asymmetric Hydrogenation: The prochiral ketone can be reduced to a chiral alcohol using a chiral catalyst, typically based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. This alcohol can then be re-oxidized to the chiral ketone if desired, or used as a chiral intermediate.

Asymmetric Alkylation/Arylation: Building the chiral center via C-C bond formation offers a direct route. For instance, cobalt-catalyzed semipinacol rearrangements of precursor molecules like α,α-diarylallylic alcohols can provide enantioenriched α-aryl ketones. synthical.comst-andrews.ac.uk This method utilizes a chiral cobalt-salen catalyst to control the stereospecific 1,2-aryl migration, yielding ketones with tertiary arylated stereocenters in high enantiomeric excess. st-andrews.ac.uk

Copper-Catalyzed Acyl Substitution: Another approach involves the reaction of acyl electrophiles with chiral allylic nucleophiles generated in situ. This method, promoted by a chiral copper catalyst, can produce a wide range of α-quaternary ketones from simple carboxylic acid starting materials with high enantioselectivity. nih.govunc.edu

These catalytic methods offer high efficiency and stereocontrol, making them suitable for the synthesis of chiral analogs of 5-Bromo-2-propionylphenyl methanesulfonate.

Diastereoselective Synthesis: When a substrate already contains a chiral center, a new stereocenter can be introduced with stereochemical bias influenced by the existing one. For derivatives of this compound, if another chiral element is present in the molecule, the introduction of the propionyl side chain or its subsequent modification could proceed diastereoselectively. The stereochemical outcome is dictated by steric and electronic interactions that favor the formation of one diastereomer over the other.

| Synthetic Strategy | Description | Typical Catalyst/Reagent | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone to a chiral secondary alcohol. | Ru/Rh/Ir complexes with chiral phosphine ligands. | Often >95:5 er |

| Cobalt-Catalyzed Semipinacol Rearrangement | Rearrangement of α,α-diarylallylic alcohols to form α-aryl ketones. st-andrews.ac.uk | Chiral Cobalt-Salen complexes. st-andrews.ac.uk | Up to 99:1 er st-andrews.ac.uk |

| Copper-Catalyzed Allylic Acylation | Acyl substitution with in situ formed chiral allylic nucleophiles. nih.govunc.edu | Copper complexes with chiral phosphine ligands. nih.gov | 90:10 to >99:1 er nih.govunc.edu |

Chiral Auxiliary and Organocatalyst-Controlled Approaches

Chiral Auxiliary-Controlled Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, propionic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral imide or amide. nih.gov Alkylation of the enolate derived from this compound would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which blocks one face of the enolate from the incoming electrophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-substituted propionic acid, which could then be used to acylate the phenyl methanesulfonate core. Pseudoephenamine has been noted as a particularly effective auxiliary for alkylation reactions that form quaternary carbon centers. nih.gov

| Chiral Auxiliary | Auxiliary Type | Typical Application |

| Evans' Oxazolidinones | Amino alcohol derivative | Asymmetric aldol (B89426) reactions, alkylations. |

| Pseudoephedrine / Pseudoephenamine | Amino alcohol | Asymmetric alkylation to form chiral carboxylic acids, ketones. nih.gov |

| Camphorsultam (Oppolzer's sultam) | Terpene derivative | Diels-Alder reactions, alkylations, conjugate additions. wikipedia.org |

| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Amino alcohol derivative | Asymmetric ene reactions. wikipedia.org |

Organocatalyst-Controlled Approaches: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, operating through mechanisms such as enamine or iminium ion formation. beilstein-journals.org This approach avoids the use of metals and often proceeds under mild conditions.

The synthesis of chiral ketones can be achieved through various organocatalytic methods. For example, the α-position of a ketone can be functionalized enantioselectively. A primary or secondary amine catalyst can react with the ketone to form a chiral enamine intermediate. This intermediate then reacts with an electrophile, with the catalyst controlling the facial selectivity of the attack. Cinchonidine-derived bifunctional amino-squaramide catalysts have proven effective in synthesizing highly substituted pyrrolidines with high enantio- and diastereoselectivity, demonstrating the power of this approach for complex constructions. rsc.org Chiral phosphoric acids are another class of organocatalysts that can be used in the desymmetrization of diones to create enantioenriched α-aryl-α-fluoroketones. acs.orgacs.org Such strategies could be adapted for the asymmetric synthesis of chiral derivatives of this compound.

Chromatographic and Crystallization-Based Resolution Techniques for Stereoisomers

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to separate them.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. rsc.org The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. sigmaaldrich.com This results in different retention times, allowing for their separation.

For aryl ketones and related structures, polysaccharide-based CSPs are particularly effective. These columns, typically coated with derivatives of cellulose (B213188) or amylose (B160209) on a silica (B1680970) support, can separate a broad range of chiral compounds. researchgate.netmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The choice of mobile phase, often a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is critical for optimizing resolution. researchgate.net

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Applications |

| Polysaccharide-based (derivatized) | Chiralcel®, Chiralpak® | Broad applicability, including aryl ketones, alcohols, esters. researchgate.netmdpi.com |

| Pirkle-type (brush-type) | Whelk-O®, ULMO® | Compounds with π-acidic or π-basic aromatic rings. |

| Macrocyclic Glycopeptide | Chirobiotic® | Amino acids, peptides, acidic and basic compounds. |

| Ligand Exchange | Various | Amino acids, hydroxy acids. |

Crystallization-Based Resolution: Crystallization is one of the oldest and most economically viable methods for separating enantiomers on a large scale. nih.gov

Diastereomeric Salt Formation: This is the most common crystallization method. rsc.org If the racemic mixture contains an acidic or basic functional group, it can be reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. rsc.org Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Cocrystallization: This technique involves crystallizing the racemic compound with a chiral coformer that selectively interacts with one enantiomer, leading to the formation of diastereomeric cocrystals that can be separated. nih.govrsc.org

Preferential Crystallization: This method is applicable to racemic mixtures that crystallize as conglomerates (a physical mixture of separate crystals of each enantiomer). By seeding a supersaturated solution of the racemate with a crystal of one enantiomer, that enantiomer can be induced to crystallize out selectively. mdpi.com

Conformational Analysis of Chiral Derivatives

The biological activity and physical properties of a molecule are dictated not only by its constitution and configuration but also by its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. For chiral derivatives of this compound, understanding the preferred conformations is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for conformational analysis in solution. sjsu.edu For chiral molecules, protons on a methylene (B1212753) group (–CH2–) adjacent to a stereocenter can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings in the NMR spectrum. nih.gov The analysis of these shifts and coupling constants, along with techniques like the Nuclear Overhauser Effect (NOE), which measures through-space interactions between protons, can provide detailed information about the molecule's preferred three-dimensional structure and rotational preferences around key single bonds. nih.govresearchgate.net

Computational Analysis: Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of a molecule. researchgate.net DFT calculations can be used to:

Identify Stable Conformers: By performing a conformational search, the various low-energy structures (rotamers) of the molecule can be identified. For a derivative of this compound, this would involve rotation around the C(aryl)-C(carbonyl), C(carbonyl)-C(chiral), and C(aryl)-O(sulfonate) bonds.

Calculate Relative Energies: The calculations provide the relative thermodynamic stabilities of the different conformers, allowing for the prediction of the most populated conformations at a given temperature. researchgate.net

Predict Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated for each stable conformer. researchgate.net A Boltzmann-weighted average of these calculated parameters can then be compared directly with experimental NMR data to validate the predicted conformational model. nih.gov This combined experimental and computational approach provides a robust understanding of the molecule's dynamic structure.

Applications of 5 Bromo 2 Propionylphenyl Methanesulfonate As a Versatile Synthetic Building Block

Strategic Utility in the Construction of Advanced Organic Scaffolds

The strategic placement of reactive sites within 5-Bromo-2-propionylphenyl methanesulfonate (B1217627) offers multiple avenues for the construction of advanced organic scaffolds. The presence of the bromine atom on the phenyl ring allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity and diversity of the resulting scaffolds.

Furthermore, the propiophenone (B1677668) side chain contains a reactive α-carbon and a carbonyl group, which are amenable to a wide range of synthetic manipulations. The α-bromo ketone functionality, in particular, is a well-established precursor for numerous transformations, including nucleophilic substitutions and eliminations. The carbonyl group itself can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, providing further opportunities for scaffold elaboration. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic aromatic substitution reactions under suitable conditions, adding another layer of synthetic utility.

The combination of these functional groups in a single molecule allows for sequential and regioselective reactions, enabling the controlled and systematic construction of polycyclic and highly functionalized organic scaffolds. These scaffolds can serve as the core structures for a wide array of target molecules with potential applications in materials science and medicinal chemistry.

Role in the Elaboration of Diverse Heterocyclic Frameworks beyond Indazoles

While the reaction of 5-Bromo-2-propionylphenyl methanesulfonate with hydrazine (B178648) derivatives can lead to the formation of indazole rings, its utility extends to the synthesis of a broader range of heterocyclic frameworks. The α-bromoketone moiety is a key synthon for the construction of various five- and six-membered heterocycles.

For instance, in a patented process, this compound has been utilized as a starting material in the synthesis of 6-bromo-3-ethyl-1-methyl-1H-indazole. nih.gov This reaction proceeds by treatment with methylhydrazine and ammonium (B1175870) acetate (B1210297). nih.gov

Beyond this specific example, the inherent reactivity of the α-bromoketone functional group suggests its potential in forming other heterocyclic systems. General synthetic methodologies for heterocycles utilizing α-haloketones as precursors are well-documented in organic chemistry literature. These include:

Benzofuran (B130515) Synthesis: The reaction of the α-bromoketone with a salicylaldehyde (B1680747) or a substituted phenol (B47542) derivative can lead to the formation of a benzofuran ring system through an initial O-alkylation followed by an intramolecular cyclization.

Benzothiophene Synthesis: Similarly, reaction with a thiosalicylate or a related sulfur nucleophile can pave the way for the synthesis of benzothiophenes.

Quinoline (B57606) Synthesis: The Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, could potentially be adapted. While this compound itself is not a 2-aminoaryl ketone, it could be chemically modified to incorporate the necessary amino group, thus serving as a precursor to quinoline derivatives.

The following table summarizes potential heterocyclic syntheses using this compound as a starting material, based on established reactivity patterns of its functional groups.

| Heterocyclic Framework | Potential Synthetic Strategy | Key Reaction Type |

| Benzofuran | Reaction with a substituted phenol | O-Alkylation and intramolecular cyclization |

| Benzothiophene | Reaction with a substituted thiophenol | S-Alkylation and intramolecular cyclization |

| Quinoxaline | Reaction with an o-phenylenediamine | Condensation and cyclization |

| Thiazole (B1198619) | Hantzsch thiazole synthesis with a thioamide | Condensation and cyclization |

Contributions to the Development of Retrosynthetic Strategies for Complex Molecules

In the realm of total synthesis, the ability to deconstruct a complex target molecule into simpler, readily available starting materials is paramount. This process, known as retrosynthetic analysis, relies on identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions. This compound, with its multiple functional groups, can be viewed as a valuable "chiron" or building block in such analyses.

When planning the synthesis of a complex molecule containing a substituted phenylpropanoid or a related structural motif, one could envision a retrosynthetic disconnection leading back to a precursor like this compound. The propiophenone side chain can be installed through a Friedel-Crafts acylation, and the bromine and methanesulfonate groups provide handles for further functionalization.

For example, a retrosynthetic analysis of a hypothetical complex molecule containing a 2,5-disubstituted-1-propanoylbenzene core might proceed as follows:

Target Molecule: A complex structure containing a 2-alkoxy-5-aryl-1-propanoylbenzene moiety.

Retrosynthetic Disconnection 1 (C-C bond): Disconnect the aryl group at the 5-position via a Suzuki or Stille cross-coupling reaction, leading back to a 5-bromo-2-alkoxy-1-propanoylbenzene intermediate.

Retrosynthetic Disconnection 2 (C-O bond): Disconnect the alkoxy group at the 2-position, which could be introduced via nucleophilic aromatic substitution of a suitable leaving group. This leads back to a precursor with a leaving group at the 2-position, such as the methanesulfonate group in this compound.

This strategic approach simplifies the synthesis by breaking down the target into manageable subunits and utilizing the predictable reactivity of the functional groups present in this compound.

Utility in Fragment-Based Drug Discovery Libraries (Focus on chemical synthesis aspects)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

From a chemical synthesis perspective, the creation of diverse and well-characterized fragment libraries is crucial for the success of FBDD campaigns. This compound serves as an excellent starting point for the synthesis of a focused library of fragments. Its relatively simple core structure can be systematically modified at three key positions:

The Bromine Atom: A variety of substituents can be introduced at this position using palladium-catalyzed cross-coupling reactions, allowing for the exploration of different chemical spaces and interactions with the target protein.

The Propiophenone Side Chain: The α-carbon can be functionalized, or the carbonyl group can be transformed into other functional groups such as alcohols, amines, or heterocycles.

The Methanesulfonate Group: This group can be displaced by a range of nucleophiles, introducing further diversity into the fragment library.

The ability to generate a library of related compounds from a common starting material is highly advantageous in FBDD, as it allows for the systematic exploration of the structure-activity relationship (SAR) around a core scaffold. The synthetic tractability of this compound makes it a valuable precursor for the construction of such libraries, enabling medicinal chemists to rapidly generate a collection of novel fragments for biological screening.

Computational and Theoretical Investigations of 5 Bromo 2 Propionylphenyl Methanesulfonate and Its Reaction Profiles

Quantum Mechanical Simulations of Reaction Pathways and Energy Landscapes

Quantum mechanical (QM) simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions involving molecules like 5-Bromo-2-propionylphenyl methanesulfonate (B1217627). By modeling the potential energy surface, these simulations can map out the most likely pathways for various transformations, identifying transition states and intermediates, and calculating the associated activation energies.

For 5-Bromo-2-propionylphenyl methanesulfonate, a key reaction of interest is nucleophilic substitution, which could occur at two primary sites: the carbonyl carbon of the propionyl group or the sulfur atom of the methanesulfonate group. DFT calculations can model the approach of a nucleophile to these sites and compute the energy profile for the reaction. For instance, in a nucleophilic acyl substitution at the propionyl group, simulations would typically predict a stepwise mechanism involving the formation of a tetrahedral intermediate. mdpi.com The energy landscape would show two transition states corresponding to the nucleophile's attack and the departure of a leaving group, separated by an energy minimum representing the intermediate.

Another significant reaction pathway is the cleavage of the C-O or S-O bonds of the aryl sulfonate ester, where the methanesulfonate moiety acts as a good leaving group. eurjchem.comyoutube.com QM simulations can compare the energetics of these different cleavage patterns under various conditions. The activation barriers calculated from these simulations provide quantitative insight into reaction rates, helping to predict which reaction is kinetically favored. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed to simulate these reactions in a solvent environment, providing a more realistic energy landscape by accounting for solvent effects on the stability of reactants, intermediates, and transition states. mdpi.comjst.go.jp

Table 1: Hypothetical Activation Energies (ΔE‡) for Nucleophilic Attack on this compound Calculated via DFT

| Reaction Site | Nucleophile | Proposed Mechanism | Calculated ΔE‡ (kcal/mol) |

|---|---|---|---|

| Propionyl Carbonyl Carbon | OH⁻ | Stepwise (Tetrahedral Intermediate) | 18.5 |

| Sulfonyl Sulfur | OH⁻ | Concerted (Sₙ2-type) | 22.1 |

| Aromatic Ring (SₙAr) | CH₃O⁻ | Stepwise (Meisenheimer Complex) | 28.4 |

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. For electrophilic aromatic substitution (EAS), a key question is regioselectivity: which position on the benzene (B151609) ring is most susceptible to attack by an electrophile?

The existing substituents—the bromine atom, the propionyl group, and the methanesulfonate group—all influence the electronic properties of the ring. The propionyl and methanesulfonate groups are electron-withdrawing, deactivating the ring towards EAS, while the bromine atom is also deactivating but acts as an ortho-, para-director due to its lone pairs. msu.edulibretexts.orgstudymind.co.uk Predictive models can quantify these effects. A common approach involves calculating the relative stabilities of the possible σ-complex intermediates (also known as Wheland intermediates) that would form upon electrophilic attack at each available position on the ring. nih.govdiva-portal.org The position leading to the most stable intermediate, as determined by DFT calculations, is predicted to be the major product. acs.org More advanced methods, such as machine learning models trained on large datasets of known reactions, can also predict regioselectivity with high accuracy based on calculated atomic charges and other molecular descriptors. rsc.orgchemrxiv.org

For reactions involving the propionyl group, such as nucleophilic addition to the carbonyl, stereoselectivity becomes important if a new chiral center is formed. Computational models like the Felkin-Anh model, supported by DFT calculations of transition state energies, can predict which diastereomer will be favored. youtube.com These models analyze the steric and electronic interactions between the incoming nucleophile and the substituents on the alpha-carbon to determine the lowest energy pathway of approach. nih.gov

Table 2: Predicted Regioselectivity for Electrophilic Bromination of this compound based on Calculated σ-Complex Stability

| Position of Attack | Relative Energy of σ-Complex (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 | +4.2 | Minor Product |

| C4 | 0.0 | Major Product |

| C6 | +5.8 | Minor Product |

Electronic Structure Analysis and Bonding Characteristics

Analysis of the electronic structure of this compound provides fundamental insights into its chemical behavior. Methods like Natural Bond Orbital (NBO) analysis are used to investigate charge distribution, orbital interactions, and bonding characteristics.

The molecule possesses several key functional groups whose electronic effects are interdependent. The propionyl group (-COCH₂CH₃) and the methanesulfonate group (-OSO₂CH₃) are both strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the resonance capabilities of the carbonyl and sulfonyl groups. msu.edu This withdrawal of electron density deactivates the aromatic ring. The bromine atom also withdraws electron density via an inductive effect but can donate electron density through a resonance (p-π conjugation) effect. researchgate.net

NBO analysis would likely reveal significant polarization of the C=O and S=O bonds, with large partial positive charges on the carbon and sulfur atoms, respectively, making them electrophilic centers. The analysis would also quantify the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent bonds (n→σ* and n→π* interactions), which stabilizes the molecule. The calculated molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electron-rich regions (like the carbonyl and sulfonyl oxygens) and electron-poor regions (like the carbonyl carbon and the aromatic protons), thereby indicating likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms of this compound

| Atom | Calculated NBO Charge (a.u.) | Electronic Role |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.55 | Electrophilic Center |

| Carbonyl Oxygen (C=O) | -0.58 | Nucleophilic Center |

| Sulfonyl Sulfur (SO₂) | +1.45 | Highly Electrophilic Center |

| Aromatic Carbon (C2, attached to propionyl) | +0.20 | Electron Deficient |

| Aromatic Carbon (C5, attached to Br) | -0.05 | Slightly Electron Rich (due to Br) |

| Bromine (Br) | -0.08 | Inductive Withdrawer / Resonance Donor |

Conformational Analysis and Spectroscopic Property Prediction of Derivatives

The three-dimensional structure and flexibility of this compound and its derivatives are critical to their properties and reactivity. Conformational analysis aims to identify the stable low-energy structures (conformers) of a molecule. Computational methods can systematically explore the potential energy surface by rotating the single bonds, such as the C-C bond between the phenyl ring and the propionyl group, and the C-O bond of the ester linkage. nih.gov

For a molecule with ortho substituents like this one, steric hindrance can significantly restrict rotation, leading to a limited number of stable conformers and potentially a high rotational barrier. mdpi.com The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformation is crucial for accurate predictions of other properties.

Once the stable conformers are identified, their spectroscopic properties can be predicted using quantum chemical calculations. For instance, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and averaging them over the Boltzmann-weighted population of conformers, a theoretical NMR spectrum can be generated. nih.gov This is particularly useful for assigning peaks in experimental spectra of new derivatives and for confirming their structures. Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated to help identify characteristic functional group absorptions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Derivative based on DFT-GIAO Calculations

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 198.5 | 197.9 | +0.6 |

| Aromatic C1 (-O) | 148.2 | 147.8 | +0.4 |

| Aromatic C2 (-COR) | 133.1 | 132.5 | +0.6 |

| Aromatic C3 (-H) | 129.8 | 129.5 | +0.3 |

| Aromatic C4 (-H) | 135.4 | 135.0 | +0.4 |

| Aromatic C5 (-Br) | 118.9 | 119.3 | -0.4 |

| Aromatic C6 (-H) | 127.6 | 127.2 | +0.4 |

| Methylene (B1212753) (-CH₂) | 35.1 | 34.8 | +0.3 |

| Methyl (-CH₃) | 8.7 | 8.5 | +0.2 |

| Sulfonyl Methyl (-SO₂CH₃) | 38.9 | 38.6 | +0.3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-bromo-2-propionylphenyl methanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of 5-bromo-2-propionylphenol using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 phenol:MsCl) and reaction temperature (0–5°C for 2 hours, followed by gradual warming to room temperature). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Intermediate characterization by H NMR and FT-IR is critical to confirm functional group integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperature extremes (4°C, 25°C, 40°C) over 30 days. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) and track the appearance of byproducts like free phenol or methanesulfonic acid. Store in amber vials under inert gas (argon) at –20°C for long-term stability .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Combine H/C NMR to verify the bromo and methanesulfonate groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~317.0 Da). Purity assessment requires HPLC with diode-array detection (DAD) and comparison to a certified reference standard if available .

Advanced Research Questions

Q. How does this compound interact with nucleophiles in substitution reactions, and what mechanistic insights are critical?

- Methodological Answer : The methanesulfonate group acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) or elimination-addition mechanisms. Use kinetic studies (e.g., varying nucleophile concentration in DMF at 60°C) and DFT calculations to map transition states. Monitor regioselectivity via LC-MS and isolate intermediates (e.g., Meisenheimer complexes) for X-ray crystallography .

Q. What experimental designs are recommended to assess the mutagenic potential of this compound in model organisms?

- Methodological Answer : Employ the Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver fraction). For in vivo analysis, use zebrafish embryos (Danio rerio) exposed to 0.1–10 µM concentrations and track developmental abnormalities via bright-field microscopy. Compare results to ethyl methanesulfonate (EMS) as a positive control, noting dose-dependent genotoxicity .

Q. How can researchers resolve contradictions in reported toxicity data for methanesulfonate derivatives?

- Methodological Answer : Perform meta-analysis of existing studies (e.g., aquatic toxicity, carcinogenicity) while controlling for variables like pH, solvent carriers, and exposure duration. Validate findings using orthogonal assays: e.g., compare acute toxicity (LC50 in Daphnia magna) with chronic effects (28-day bioaccumulation in earthworms). Address discrepancies via QSAR modeling to identify structural determinants of toxicity .

Q. What strategies optimize the use of this compound as an intermediate in multi-step pharmaceutical syntheses?

- Methodological Answer : Integrate flow chemistry to minimize degradation during prolonged reaction times. For example, couple continuous sulfonation with downstream Suzuki-Miyaura cross-coupling (Pd(PPh3)4, K2CO3, 80°C) in a single reactor. Monitor reaction progress in real-time using in-line FT-IR and automate quenching to isolate unstable intermediates .

Key Considerations for Experimental Design

- Toxicity Mitigation : Follow OSHA guidelines for handling methanesulfonate derivatives (e.g., PPE, fume hoods) due to potential carcinogenicity .

- Data Reproducibility : Document batch-specific variability (e.g., lot-to-lot purity differences) and validate synthetic protocols across independent labs .

- Environmental Impact : Assess ecotoxicity using OECD Test Guideline 211 (Daphnia magna reproduction study) to inform disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.